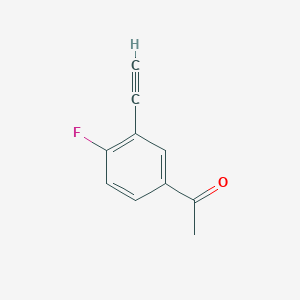

5-Acetyl-2-fluorophenylacetylene

Description

Structural Significance and Synthetic Utility of Fluoroarylacetylenes

Fluoroarylacetylenes, the class of compounds to which 5-Acetyl-2-fluorophenylacetylene belongs, are of considerable interest due to the unique properties imparted by the fluorine atom. The high electronegativity and small size of fluorine can significantly influence the electronic environment of the aromatic ring and the acidity of the acetylenic proton. This can modulate the reactivity of the molecule in various chemical reactions.

The synthetic utility of fluoroarylacetylenes is vast. They can participate in a variety of coupling reactions, such as the Sonogashira, Heck, and Suzuki couplings, to form more elaborate conjugated systems. gold-chemistry.orglibretexts.orgorganic-chemistry.orgwikipedia.org The terminal alkyne is a particularly versatile handle for transformations including cycloadditions, hydrofunctionalizations, and polymerizations. acs.orgnih.govresearchgate.netrsc.org

Table 1: Physical Properties of Representative Fluoroarylacetylenes

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 1-Ethynyl-2-fluorobenzene | 766-43-8 | C₈H₅F | 120.13 |

| 1-Ethynyl-3-fluorobenzene | 2561-17-3 | C₈H₅F | 120.12 |

| 1-Ethynyl-4-fluorobenzene | 766-98-3 | C₈H₅F | 120.12 |

Role of the Acetyl Moiety as a Chemical Handle in Organic Synthesis

The acetyl group (–COCH₃) is a fundamental functional group in organic chemistry, serving as a versatile "chemical handle" for a multitude of synthetic transformations. wikipedia.orgucla.edu Its carbonyl carbon is electrophilic, making it susceptible to attack by nucleophiles, while the adjacent methyl protons are weakly acidic and can be involved in condensation reactions.

In the context of this compound, the acetyl group offers several strategic advantages. It can be:

Reduced to an ethyl group or a secondary alcohol.

Oxidized to a carboxylic acid.

Transformed into other functional groups such as amines, halides, or esters.

Utilized in condensation reactions like the aldol (B89426) or Claisen-Schmidt reactions to build larger molecular frameworks.

The acetyl group's electron-withdrawing nature also influences the electronic properties of the phenyl ring, affecting its reactivity in electrophilic and nucleophilic aromatic substitution reactions. This electronic modulation can be a powerful tool for controlling the regioselectivity of subsequent synthetic steps.

Overview of Research Paradigms for Multifunctionalized Arylacetylenes

The study of multifunctionalized arylacetylenes is a vibrant area of chemical research, driven by their potential applications in diverse fields. Research paradigms often focus on the development of novel synthetic methodologies to access these compounds and the exploration of their unique properties.

A key synthetic strategy for accessing multifunctionalized arylacetylenes is the Sonogashira coupling reaction . gold-chemistry.orglibretexts.orgorganic-chemistry.orgwikipedia.orgyoutube.com This palladium- and copper-catalyzed cross-coupling reaction allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. For a molecule like this compound, a plausible synthetic route would involve the Sonogashira coupling of a suitable di-substituted benzene (B151609) derivative, such as 1-bromo-2-fluoro-5-acetylbenzene, with a protected acetylene (B1199291) source, followed by deprotection.

Table 2: Representative Synthesis of a Functionalized Arylacetylene via Sonogashira Coupling

| Aryl Halide | Alkyne | Catalyst System | Product |

| 2-Bromo-5-acetylthiophene | Phenylacetylene (B144264) | Pd(PPh₃)₄, CuI, Et₃N | 2-(Phenylethynyl)-5-acetylthiophene |

| 1-Iodo-4-nitrobenzene | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂, CuI, Et₃N | 1-Nitro-4-((trimethylsilyl)ethynyl)benzene |

This table illustrates the general conditions and components for Sonogashira coupling reactions used to synthesize functionalized arylacetylenes. The specific synthesis of 2-(Phenylethynyl)-5-acetylthiophene is analogous to a potential synthesis of this compound.

Research into multifunctionalized arylacetylenes also extends to their use as monomers in polymerization reactions to create novel conjugated polymers with tailored electronic and optical properties. acs.orgnih.govresearchgate.netrsc.orgresearchgate.net The combination of different functional groups on the monomer unit allows for fine-tuning of the polymer's characteristics, leading to applications in areas such as organic electronics, sensors, and nonlinear optics.

Structure

3D Structure

Properties

Molecular Formula |

C10H7FO |

|---|---|

Molecular Weight |

162.16 g/mol |

IUPAC Name |

1-(3-ethynyl-4-fluorophenyl)ethanone |

InChI |

InChI=1S/C10H7FO/c1-3-8-6-9(7(2)12)4-5-10(8)11/h1,4-6H,2H3 |

InChI Key |

NRRSHBMUXQFVMM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)F)C#C |

Origin of Product |

United States |

Chemical Transformations and Reaction Pathways of 5 Acetyl 2 Fluorophenylacetylene

Reactivity of the Terminal Alkyne Moiety

The terminal alkyne in 5-Acetyl-2-fluorophenylacetylene is a key site of reactivity, susceptible to a range of transformations including cyclizations, additions, and polymerizations. The presence of the electron-withdrawing acetyl group and the fluorine atom deactivates the alkyne towards electrophilic attack to some extent, while simultaneously activating it for nucleophilic attack. vaia.comlibretexts.org

Cyclization Reactions and Heterocycle Formation via Alkyne Activation

The acetylenic and carbonyl functionalities within this compound provide the necessary components for intramolecular cyclization reactions, leading to the formation of various heterocyclic systems. These transformations are often mediated by transition metal catalysts that activate the alkyne bond.

Gold and ruthenium catalysts are particularly effective in promoting the cyclization of acetylenic ketones. cornell.edursc.org For instance, gold(I) catalysts can activate the alkyne, rendering it susceptible to intramolecular attack by the carbonyl oxygen, which could potentially lead to the formation of furan (B31954) derivatives after rearrangement. Ruthenium complexes can catalyze the cyclodimerization of phenylacetylenes to form metallacyclopentatrienes, which are precursors to various aromatic compounds. rsc.org

Furthermore, the 2-fluoroaniline (B146934) moiety, which can be conceptually derived from the title compound's aromatic ring, is a known precursor for the synthesis of fluorinated quinolines. nih.govorganic-chemistry.orgyoutube.com By analogy, under appropriate reaction conditions, such as the Conrad-Limpach or Doebner-von Miller reactions, this compound could potentially undergo intermolecular condensation with suitable partners to form substituted quinoline (B57606) skeletons. The presence of the fluorine atom can influence the regioselectivity of these cyclization reactions.

Table 1: Potential Heterocyclic Products from Cyclization Reactions

| Reactant/Condition | Proposed Heterocycle | Catalyst/Reagent Example |

| Intramolecular cyclization | Substituted Furan | AuCl, AuCl3 cornell.eduresearchgate.netumich.edunih.gove-bookshelf.de |

| Intermolecular cyclization | Substituted Quinolines | Acid catalysts (e.g., PPA) nih.gov |

| Dimerization/Cyclotrimerization | Substituted Benzenes/Fulvenes | Ru complexes rsc.orgyoutube.comyoutube.com |

Addition Reactions Across the Triple Bond

The triple bond of this compound can undergo various addition reactions, including hydrohalogenation and hydration. The regioselectivity of these additions is dictated by the electronic effects of the substituents on the aromatic ring.

Hydrohalogenation: The addition of hydrogen halides (HX) to alkynes typically follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already bears more hydrogen atoms. libretexts.orgjove.commasterorganicchemistry.comkhanacademy.org For terminal alkynes, this results in the formation of a vinyl halide. In the case of this compound, the electron-withdrawing nature of the acetyl and fluoro groups makes the alkyne "electron-deficient," which can influence the regioselectivity. researchgate.netpsu.edu The addition of HX would likely lead to the formation of the corresponding vinyl halide, with the halogen atom attached to the internal carbon of the original triple bond.

Hydration: The acid-catalyzed hydration of terminal alkynes also generally follows Markovnikov's rule to produce methyl ketones via an enol intermediate. libretexts.orgacs.orgwalisongo.ac.idscilit.comrsc.org For this compound, hydration would be expected to yield a 1,3-diketone. This transformation can be catalyzed by mercury salts, although greener gold and platinum catalysts are now more commonly used. walisongo.ac.id The rate and regioselectivity of the hydration can be influenced by the substituents on the phenyl ring. acs.orgscilit.com

Table 2: Predicted Products of Addition Reactions

| Reagent | Predicted Major Product | Reaction Type |

| HCl / HBr | 1-(2-Fluoro-5-(1-halovinyl)phenyl)ethan-1-one | Hydrohalogenation |

| H2O, H+ (e.g., H2SO4) | 1-(2-Fluoro-5-(2-oxopropyl)phenyl)ethan-1-one | Hydration |

Polymerization and Oligomerization Phenomena of Substituted Phenylacetylenes

Substituted phenylacetylenes are known to undergo polymerization and oligomerization to form conjugated polymers and oligomers with interesting optical and electronic properties. Rhodium-based catalysts are particularly effective for the polymerization of phenylacetylene (B144264) and its derivatives. rsc.orgacs.orgrsc.orgacs.orgkyoto-u.ac.jp

The polymerization of this compound, catalyzed by a rhodium(I) complex, would be expected to produce a substituted polyphenylacetylene. The presence of the electron-withdrawing fluoro and acetyl groups can affect the catalytic activity and the properties of the resulting polymer. rsc.org Research on the polymerization of phenylacetylenes with electron-withdrawing groups has shown that such substitutions can influence the polymerization rate and the molecular weight of the polymer. rsc.org The polymerization typically proceeds via a coordination-insertion mechanism, leading to polymers with a high degree of stereoregularity (cis-transoidal structure). rsc.org

Oligomerization, the formation of short-chain polymers, can also occur, sometimes competing with polymerization. acs.orgacs.org The reaction conditions, including the choice of catalyst and solvent, can be tuned to favor either polymerization or oligomerization.

Chemical Behavior of the Acetyl Carbonyl Group

The acetyl group in this compound provides a second reactive site within the molecule, primarily for nucleophilic addition reactions at the carbonyl carbon and reactions at the α-carbon.

Nucleophilic Addition Reactions to the Carbonyl Center

The carbonyl carbon of the acetyl group is electrophilic and thus susceptible to attack by nucleophiles. This can lead to the formation of alcohols or new carbon-carbon bonds.

Reduction: The acetyl group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). This would yield 1-(5-ethynyl-2-fluorophenyl)ethan-1-ol.

Grignard and Organolithium Reagents: The addition of Grignard reagents (RMgX) or organolithium reagents (RLi) to the acetyl group results in the formation of tertiary alcohols after an acidic workup. acs.orgacs.orgchadsprep.commasterorganicchemistry.commasterorganicchemistry.com For example, reaction with methylmagnesium bromide would yield 2-(5-ethynyl-2-fluorophenyl)propan-2-ol. It is important to note that the terminal alkyne is also acidic and will react with these strong organometallic bases, so a protection strategy for the alkyne or the use of excess reagent would be necessary.

Table 3: Products of Nucleophilic Addition to the Carbonyl Group

| Reagent | Product Structure | Product Class |

| NaBH4 | 1-(5-Ethynyl-2-fluorophenyl)ethan-1-ol | Secondary Alcohol |

| CH3MgBr (excess), then H3O+ | 2-(5-Ethynyl-2-fluorophenyl)propan-2-ol | Tertiary Alcohol |

α-Functionalization and Enolization-Driven Transformations

The α-carbon of the acetyl group, the methyl group, possesses acidic protons that can be removed by a base to form an enolate. organicchemistrytutor.comlibretexts.orgnih.gov This enolate is a key intermediate for a variety of reactions that functionalize the α-position.

Enolization: In the presence of an acid or base, the ketone can exist in equilibrium with its enol tautomer. organicchemistrytutor.comlibretexts.org The formation of the enolate under basic conditions allows for subsequent reactions with electrophiles.

α-Halogenation: The methyl group can be halogenated under acidic or basic conditions. For example, in the presence of a base and iodine, an iodoform (B1672029) reaction could potentially occur.

Aldol (B89426) Condensation: The enolate can act as a nucleophile and attack another carbonyl compound (including another molecule of this compound) in an aldol condensation reaction, leading to the formation of β-hydroxy ketones, which can then dehydrate to form α,β-unsaturated ketones.

These transformations highlight the rich and varied chemistry of this compound, stemming from the distinct yet electronically interconnected reactivity of its alkyne and acetyl functional groups.

Site-Specific Reactivity of Acetyl Groups in Complex Molecules

The acetyl group in this compound is a versatile handle for a variety of chemical transformations. Its reactivity is modulated by the electronic effects of the ortho-fluorine and the para-alkyne substituents. The acetyl group can undergo a range of reactions, including nucleophilic additions, reductions, and rearrangements.

The selective transformation of the acetyl group in the presence of other reactive functionalities is a key challenge in the synthetic manipulation of complex molecules. For instance, in polyfunctional acetophenones, the acetyl group can be selectively reduced or can participate in condensation reactions. The Baker–Venkataraman rearrangement, a base-catalyzed intramolecular acyl migration, transforms 2-acetoxyacetophenones into 1,3-diketones, which are valuable precursors for the synthesis of flavones and chromones. This highlights the potential for selective reactions at the acetyl position, provided it is appropriately derivatized.

The chemoselectivity of reactions involving the acetyl group is highly dependent on the reaction conditions and the reagents employed. For example, the reduction of the acetyl group can be achieved using various reagents, with the choice of reductant determining the outcome. Mild reducing agents might selectively reduce the ketone, while more powerful ones could also affect the alkyne.

| Reaction Type | Reagent/Conditions | Expected Product | Notes |

| Nucleophilic Addition | Grignard Reagents (e.g., MeMgBr) | Tertiary Alcohol | The acetyl group is susceptible to attack by organometallic reagents. |

| Reduction | Sodium Borohydride (NaBH4) | Secondary Alcohol | A common method for the selective reduction of ketones. |

| Wittig Reaction | Phosphonium Ylides (e.g., Ph3P=CH2) | Alkene | Converts the carbonyl group into a carbon-carbon double bond. |

| Baeyer-Villiger Oxidation | Peroxy Acids (e.g., m-CPBA) | Ester | Inserts an oxygen atom between the carbonyl carbon and the aryl group. |

Table 1: Representative Site-Specific Reactions of the Acetyl Group

Influence of the Fluorine Substituent on Reactivity and Reaction Mechanisms

The fluorine atom at the ortho position to the acetyl group and meta to the alkyne exerts a significant influence on the reactivity of the entire molecule through a combination of electronic and stereoelectronic effects.

Electronic Effects on the Aromatic Ring and Adjacent Functional Groups

The fluorine atom's electronic influence extends to the adjacent acetyl group. The strong -I effect of the ortho-fluorine increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This is a critical consideration in designing selective transformations of the acetyl group.

Stereoelectronic Considerations in Reaction Pathways

Stereoelectronic effects arise from the spatial arrangement of orbitals and can have a profound impact on reaction pathways and product distributions. In this compound, the ortho-fluorine can influence the conformation of the acetyl group and thereby control the stereochemical outcome of reactions.

The "fluorine gauche effect" describes the tendency of a fluorine atom to favor a gauche conformation with respect to a neighboring electron-withdrawing group. This effect is driven by hyperconjugative interactions between the C-H or C-C bonds and the antibonding orbital of the C-F bond (σ → σ*C-F). This conformational preference can pre-organize the molecule for specific reactions, leading to high levels of stereoselectivity.

| Effect | Description | Impact on Reactivity |

| Inductive Effect (-I) | Withdrawal of electron density through the sigma bond framework. | Deactivates the aromatic ring; increases the electrophilicity of the acetyl carbonyl carbon. |

| Mesomeric Effect (+M) | Donation of lone pair electrons into the pi-system of the aromatic ring. | Can direct incoming electrophiles, though generally weaker than the inductive effect for halogens. |

| Fluorine Gauche Effect | Preference for a gauche conformation between the fluorine and an adjacent electron-withdrawing group. | Can control the stereochemical outcome of reactions by favoring specific molecular conformations. |

Table 2: Influence of the Fluorine Substituent

Tandem and Cascade Reactions Involving Multiple Functional Groups

The presence of three distinct functional groups in this compound creates opportunities for tandem and cascade reactions, where a single set of reaction conditions initiates a sequence of transformations involving multiple parts of the molecule. Such reactions are highly efficient as they can build molecular complexity in a single step.

One potential cascade reaction involves an initial transformation at the alkyne, such as a Sonogashira coupling, followed by an intramolecular cyclization involving the acetyl group. For instance, coupling with a suitable partner could introduce a nucleophilic moiety that then attacks the electrophilic acetyl carbonyl, leading to the formation of a new heterocyclic ring.

The ortho-alkynylaryl ketone motif is known to participate in various cyclization reactions. These can be promoted by metals or be metal-free, and can lead to a diverse range of heterocyclic structures. The fluorine substituent can play a crucial role in these cascades by modulating the reactivity of the participating functional groups and influencing the stability of intermediates.

| Initial Reaction | Subsequent Steps | Potential Product Class |

| Sonogashira Coupling | Intramolecular nucleophilic attack on the acetyl group. | Fused heterocyclic systems. |

| Hydration of Alkyne | Intramolecular aldol-type condensation. | Naphthalene derivatives. |

| "Click" Chemistry (Cycloaddition) | Further functionalization of the resulting triazole. | Complex heterocyclic scaffolds. |

Table 3: Potential Tandem and Cascade Reactions

Spectroscopic and Diffraction Based Characterization Approaches in the Study of 5 Acetyl 2 Fluorophenylacetylene

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework and the electronic environment of atoms within a molecule. For 5-Acetyl-2-fluorophenylacetylene, a combination of ¹H, ¹³C, and ¹⁹F NMR techniques provides a comprehensive picture of its structure.

Proton (¹H) NMR Spectroscopic Analysis

Proton NMR spectroscopy of this compound is expected to reveal distinct signals for the aromatic protons, the acetyl methyl protons, and the acetylenic proton. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the acetyl group and the fluorine atom, as well as the anisotropic effects of the aromatic ring and the alkyne.

The aromatic region would likely display a complex splitting pattern due to the presence of three non-equivalent protons on the phenyl ring. The fluorine atom and the acetyl group at positions 2 and 5, respectively, would lead to characteristic coupling patterns. The acetyl methyl protons would appear as a sharp singlet, typically in the range of δ 2.5-2.7 ppm. The acetylenic proton, being attached to a sp-hybridized carbon, would resonate in a distinct region, generally around δ 3.0-3.5 ppm.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| Acetyl CH₃ | ~2.6 | Singlet | N/A |

| Acetylenic H | ~3.4 | Singlet | N/A |

| Aromatic H-3 | ~7.3-7.5 | Doublet of doublets | J(H-H) ≈ 8-9, J(H-F) ≈ 4-6 |

| Aromatic H-4 | ~7.8-8.0 | Doublet of doublets | J(H-H) ≈ 8-9, J(H-H) ≈ 2-3 |

| Aromatic H-6 | ~7.6-7.8 | Doublet | J(H-F) ≈ 8-10 |

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The carbonyl carbon of the acetyl group is expected to have the most downfield chemical shift, typically in the range of δ 195-200 ppm. The aromatic carbons will resonate between δ 110-140 ppm, with their exact shifts influenced by the fluorine and acetyl substituents. The carbon directly bonded to the fluorine atom will show a large one-bond carbon-fluorine coupling constant (¹JCF). The two sp-hybridized carbons of the alkyne group will appear in the range of δ 80-95 ppm. colorado.edu

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Acetyl CH₃ | ~26 |

| Acetyl C=O | ~197 |

| Acetylenic C-H | ~80 |

| Acetylenic C-Ar | ~92 |

| Aromatic C-1 (C-F) | ~160 (d, ¹JCF ≈ 250 Hz) |

| Aromatic C-2 (C-C≡CH) | ~115 (d, ²JCF ≈ 20 Hz) |

| Aromatic C-3 | ~134 (d, ³JCF ≈ 8 Hz) |

| Aromatic C-4 | ~132 |

| Aromatic C-5 (C-C=O) | ~128 |

| Aromatic C-6 | ~118 (d, ²JCF ≈ 25 Hz) |

Fluorine-19 (¹⁹F) NMR Spectroscopic Analysis

Fluorine-19 NMR is a highly sensitive technique for observing fluorine atoms in a molecule. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of the fluorine atom is influenced by its electronic environment within the aromatic ring. For a fluorine atom attached to a benzene (B151609) ring, the chemical shift is typically observed in the range of -100 to -140 ppm relative to a standard reference like CFCl₃. The signal will likely appear as a multiplet due to coupling with the neighboring aromatic protons.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by several key absorption bands. A strong, sharp absorption corresponding to the C≡C triple bond stretch is expected around 2100-2150 cm⁻¹. The C-H stretch of the terminal alkyne typically appears as a sharp band around 3300 cm⁻¹. The carbonyl (C=O) stretching vibration of the acetyl group will give rise to a strong, intense peak in the region of 1680-1700 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C-F stretching vibration will produce a strong absorption in the fingerprint region, typically between 1250 and 1000 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| Acetylenic C-H | Stretching | ~3300 | Medium-Sharp |

| Aromatic C-H | Stretching | ~3050-3100 | Medium |

| Alkyne C≡C | Stretching | ~2120 | Medium-Sharp |

| Carbonyl C=O | Stretching | ~1690 | Strong |

| Aromatic C=C | Stretching | ~1600, 1480 | Medium |

| C-F | Stretching | ~1200 | Strong |

Raman Spectroscopy in Chemical Analysis

Raman spectroscopy provides complementary information to IR spectroscopy. The C≡C stretching vibration of the alkyne is typically a very strong and sharp band in the Raman spectrum, making it a useful diagnostic peak. The symmetric stretching of the aromatic ring also tends to produce a strong Raman signal. In contrast to IR, the carbonyl C=O stretch is often weaker in Raman spectra. The C-F stretch is generally a weak scatterer in Raman spectroscopy. This complementary nature allows for a more complete vibrational analysis of the molecule.

Mass Spectrometry for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the fragmentation pathways of organic molecules. In the analysis of this compound, this technique provides the exact mass of the molecule, confirming its elemental composition, and offers insights into its structural integrity through controlled fragmentation.

Upon introduction into the mass spectrometer, molecules of this compound are ionized, most commonly through electron ionization (EI). This process typically imparts enough energy to cause the nascent molecular ion to undergo characteristic fragmentation. The resulting mass-to-charge ratio (m/z) of the parent ion and its various fragments are then detected, producing a mass spectrum.

The molecular ion peak (M⁺) for this compound would be expected at an m/z value corresponding to its molecular weight. A high-resolution mass spectrometry (HRMS) analysis would further refine this, providing a highly accurate mass measurement that can confirm the molecular formula C₁₀H₇FO.

Key fragmentation pathways for this compound can be predicted based on its structure. A prominent fragmentation would likely involve the loss of a methyl group (•CH₃) from the acetyl moiety, resulting in a significant peak at M-15. Another expected fragmentation is the cleavage of the entire acetyl group (CH₃CO•), leading to a fragment ion at M-43. The stability of the resulting acylium ion and the phenylacetylene (B144264) cation would make these fragmentation patterns particularly informative for structural confirmation.

Table 1: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (Predicted) | Description |

| [C₁₀H₇FO]⁺ | 162.05 | Molecular Ion (M⁺) |

| [C₉H₄FO]⁺ | 147.03 | Loss of a methyl radical (•CH₃) |

| [C₈H₄F]⁺ | 119.03 | Loss of an acetyl radical (•COCH₃) |

X-ray Diffraction Analysis for Solid-State Structural Investigations

The process involves irradiating a single crystal of this compound with a monochromatic X-ray beam. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a detailed electron density map of the molecule can be constructed, from which the atomic positions are determined.

For this compound, an X-ray diffraction study would provide precise measurements of the C≡C triple bond, the C-F bond, and the carbonyl C=O bond lengths, as well as the bond angles within the phenyl ring and the acetyl group. It would also elucidate the planarity of the phenyl ring and the orientation of the acetyl and ethynyl (B1212043) substituents relative to the ring. Furthermore, the analysis would reveal any significant intermolecular interactions, such as hydrogen bonding (if present) or π-π stacking interactions between the aromatic rings of adjacent molecules, which govern the solid-state packing.

Table 2: Illustrative Crystal Data Table for a Phenylacetylene Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.8975(2) |

| b (Å) | 11.6546(4) |

| c (Å) | 11.0648(3) |

| β (°) | 105.212(2) |

| Volume (ų) | 982.74(5) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.346 |

Note: The data in this table is for a representative phenylacetylene derivative, 2-phenyl-4-(prop-2-yn-1-yl)-1,2,4-triazolone, and is provided for illustrative purposes to indicate the type of information obtained from an X-ray diffraction experiment.

Electronic Absorption Spectroscopy for Conjugation and Electronic Transitions

Electronic absorption spectroscopy, typically conducted using ultraviolet-visible (UV-Vis) light, is a fundamental technique for probing the electronic structure of conjugated molecules like this compound. The absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals (typically π orbitals in conjugated systems) to higher energy orbitals (π* orbitals). The wavelengths at which these absorptions occur provide valuable information about the extent of conjugation and the nature of the electronic transitions within the molecule.

The chromophore of this compound consists of the phenylacetylene system extended by the acetyl group. The phenyl ring, the ethynyl group, and the carbonyl group are all part of a conjugated system. This extended conjugation is expected to result in absorption bands in the UV region. The primary electronic transitions observed will likely be π → π* transitions associated with the aromatic and acetylenic systems.

The position of the maximum absorption wavelength (λ_max) is sensitive to the substituents on the aromatic ring. The fluorine atom, being an electron-withdrawing group, and the acetyl group, also electron-withdrawing, will influence the energy levels of the molecular orbitals and thus the λ_max values. The electronic spectrum of the parent phenylacetylene can serve as a reference for understanding these substituent effects.

Table 3: Expected Electronic Absorption Data for this compound in a Non-polar Solvent

| Transition Type | Expected λ_max Range (nm) | Chromophore |

| π → π | 250 - 300 | Phenylacetylene system |

| n → π | 300 - 350 | Acetyl group (carbonyl) |

Note: These are estimated ranges and the actual values would need to be determined experimentally.

The study of such electronic transitions is crucial for applications where the photophysical properties of the molecule are important, such as in the design of organic light-emitting diodes (OLEDs), molecular sensors, or photoactive materials.

Theoretical and Computational Chemistry Studies of 5 Acetyl 2 Fluorophenylacetylene

Quantum Chemical Calculations for Electronic Structure and Molecular Conformation

Quantum chemical calculations are indispensable tools for elucidating the fundamental electronic properties and three-dimensional structures of organic molecules. For 5-Acetyl-2-fluorophenylacetylene, these methods can provide insights into its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) Applications in Organic Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying the reactivity of organic molecules. nih.gov For this compound, DFT calculations, likely employing functionals such as B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), would be instrumental in determining its optimized geometry and electronic landscape. mdpi.com

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. In related fluorinated aromatic compounds, DFT calculations have been successfully used to determine these properties. nih.gov For this compound, the electron-withdrawing nature of both the acetyl and fluoro substituents is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted phenylacetylene (B144264). The precise impact on the HOMO-LUMO gap would depend on the interplay of their inductive and resonance effects.

Global reactivity descriptors, derived from the conceptual DFT framework, can further quantify the reactivity. Parameters such as chemical potential, hardness, and electrophilicity provide a quantitative basis for predicting how the molecule will interact with other reagents.

Ab Initio and Semi-Empirical Methods for Molecular Properties

While DFT is widely used, ab initio methods, which are based on first principles without empirical parameterization, can offer a higher level of theory for benchmarking. youtube.comaps.orgaps.org Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more demanding, can provide very accurate geometries and energies. For a molecule like this compound, these methods could be used to validate the results from DFT calculations.

Semi-empirical methods, on the other hand, offer a faster, albeit less accurate, approach. These methods would be suitable for initial explorations of large systems or for dynamic simulations where a large number of calculations are required.

Table 1: Predicted Geometrical Parameters for Phenylacetylene Derivatives from DFT Calculations

| Parameter | Phenylacetylene | 4-Acetylphenylacetylene (Predicted) | 2-Fluorophenylacetylene (Predicted) | This compound (Inferred) |

| C≡C bond length (Å) | ~1.20 | ~1.21 | ~1.20 | ~1.21 |

| C-C≡C bond angle (°) | ~179 | ~178 | ~179 | ~178 |

| C-F bond length (Å) | N/A | N/A | ~1.35 | ~1.35 |

| C=O bond length (Å) | N/A | ~1.22 | N/A | ~1.22 |

Note: The values for substituted phenylacetylenes are inferred from typical bond lengths and angles found in computational studies of similar molecules. Specific values for this compound would require dedicated calculations.

Modeling of Reaction Mechanisms and Transition States in Complex Organic Transformations

Computational chemistry is a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms and the characterization of transient species like transition states. youtube.com

For this compound, a key reaction of interest is the Sonogashira cross-coupling, a fundamental C-C bond-forming reaction. wikipedia.org DFT calculations have been extensively used to model the catalytic cycle of the Sonogashira reaction, which typically involves oxidative addition, transmetalation, and reductive elimination steps. nih.gov The presence of the acetyl and fluoro substituents in this compound would influence the electronic properties of the aryl halide and the terminal alkyne, thereby affecting the kinetics and thermodynamics of each step in the catalytic cycle. acs.org For instance, the electron-withdrawing nature of the substituents would likely make the aryl halide more susceptible to oxidative addition.

Computational modeling can also elucidate the regio- and stereoselectivity of reactions. nih.gov In the case of additions to the alkyne, the electronic bias introduced by the substituents would direct the incoming reagents to a specific carbon atom of the triple bond. By calculating the energies of the possible transition states, the most favorable reaction pathway can be identified. nih.gov

Table 2: Predicted Activation Enthalpies for the Sonogashira Coupling of Substituted Aryl Halides with Phenylacetylene

| Aryl Halide Substituent | Activation Enthalpy (ΔH‡) (kJ/mol) |

| -NO₂ (electron-withdrawing) | 48-62 (for ArI) |

| -H | ~70 (for ArBr) |

| -OMe (electron-donating) | ~82 (for ArBr) |

Data adapted from high-throughput kinetic studies of Sonogashira reactions. nih.gov These values illustrate the trend of how electron-withdrawing groups can lower the activation barrier for the coupling reaction.

Prediction and Interpretation of Spectroscopic Parameters

Computational methods are routinely used to predict various spectroscopic parameters, which can be invaluable for the identification and characterization of new compounds.

For this compound, time-dependent DFT (TD-DFT) calculations can predict its UV-Vis absorption spectrum. mdpi.comrsc.org The calculated excitation energies and oscillator strengths can help in assigning the observed absorption bands to specific electronic transitions, such as π→π* transitions within the conjugated system. The acetyl and fluoro substituents are expected to cause a shift in the absorption maxima compared to phenylacetylene due to their influence on the molecular orbital energies.

Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated with a high degree of accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. researchgate.net For this compound, predicting the ¹H, ¹³C, and ¹⁹F NMR spectra would be crucial for its structural elucidation. The calculated chemical shifts, when compared to experimental data, can confirm the proposed structure.

Vibrational frequencies from DFT calculations can be used to interpret experimental infrared (IR) and Raman spectra. The calculated vibrational modes can be visualized, allowing for a detailed assignment of the observed spectral bands to specific molecular motions.

Table 3: Predicted Spectroscopic Data for Phenylacetylene Derivatives

| Spectroscopic Data | Phenylacetylene | 4-Acetylphenylacetylene (Predicted) | 2-Fluorophenylacetylene (Predicted) | This compound (Inferred) |

| λmax (UV-Vis) (nm) | ~235, 278 | Shifted to longer wavelength | Minor shift | Shifted to longer wavelength |

| ¹⁹F NMR Chemical Shift (ppm) | N/A | N/A | ~ -110 to -140 | ~ -110 to -140 |

| C≡C Stretch (IR) (cm⁻¹) | ~2100 | ~2105 | ~2100 | ~2105 |

Note: The predicted spectroscopic data are based on general trends observed in related compounds and would need to be confirmed by specific calculations for this compound. researchgate.net

Analysis of Substituent Effects and Aromaticity in Fluoroaryl Systems

The introduction of substituents onto an aromatic ring can significantly alter its electronic structure and aromaticity. libretexts.org In this compound, both the acetyl and fluoro groups are electron-withdrawing, but they operate through different mechanisms. The fluorine atom exerts a strong -I (inductive) effect and a weaker +R (resonance) effect, while the acetyl group has both -I and -R effects. lumenlearning.compressbooks.pub

For this compound, the combined electron-withdrawing power of the fluoro and acetyl groups is expected to reduce the electron density within the phenyl ring, potentially leading to a slight decrease in its aromatic character compared to benzene (B151609).

Supramolecular Interactions and Self-Assembly Modeling

The study of non-covalent interactions is crucial for understanding how molecules organize into larger, functional structures. Phenylacetylene derivatives are known to participate in various supramolecular interactions, including π-π stacking and hydrogen bonding. nih.gov

In the case of this compound, the aromatic ring provides a platform for π-π stacking interactions, which are fundamental to the self-assembly of many organic materials. nih.gov The presence of the polar acetyl and fluoro groups can influence the nature and strength of these stacking interactions. Computational modeling, often using a combination of quantum mechanics and molecular mechanics (QM/MM) or molecular dynamics (MD) simulations, can be employed to study the geometry and energetics of these interactions. researchgate.net

The acetyl group can also act as a hydrogen bond acceptor, while the acetylenic proton can act as a weak hydrogen bond donor. These interactions can play a significant role in directing the self-assembly of the molecules in the solid state or in solution, leading to the formation of well-defined nanostructures. acs.org Modeling these interactions can provide valuable insights into the design of new materials with tailored properties.

Potential Applications in Advanced Chemical Systems and Materials Science

Role as Building Blocks in Complex Organic Synthesis

The presence of both an alkyne and a ketone functional group, along with the influence of the fluorine atom on the reactivity of the aromatic ring, makes 5-Acetyl-2-fluorophenylacetylene a powerful precursor in the construction of intricate molecular frameworks.

The acetylenic and acetyl groups in this compound serve as reactive handles for the synthesis of a diverse array of heterocyclic compounds. frontiersin.org The choice of reaction partners and conditions enables the construction of various five-membered and six-membered heterocyclic rings. For instance, the acetyl group can undergo condensation reactions with hydrazines or hydroxylamines to form pyrazoles and isoxazoles, respectively. The alkyne moiety can participate in cycloaddition reactions, such as [3+2] cycloadditions with azides to yield triazoles or with nitrile oxides to form isoxazoles.

The properties of these resulting heterocyclic frameworks can be finely tuned by introducing different substituents. The fluorine atom on the phenyl ring of the parent molecule already imparts specific electronic properties. Further functionalization allows for the modulation of photophysical and electronic characteristics. For example, the introduction of different heteroatoms and substituents into a helical thiahelicene structure has been shown to significantly impact its emission properties, with emissive bathochromic shifts observed when changing the heteroatom from oxygen to sulfur, and then to a methylated nitrogen. mdpi.com Similarly, the replacement of a phenyl group with an electron-rich thienyl group can lead to red-shifted optical properties. mdpi.com This principle of tuning by substitution can be directly applied to heterocycles derived from this compound, allowing for the rational design of molecules with specific absorption and emission wavelengths for applications in organic electronics and sensing. researchgate.net

Table 1: Potential Heterocyclic Frameworks from this compound and their Tunable Properties

| Heterocyclic Core | Synthetic Precursors (with this compound) | Potential Tunable Properties |

| Pyrazole | Hydrazine derivatives | Electronic properties, coordination chemistry |

| Isoxazole | Hydroxylamine, Nitrile oxides | Photophysical properties (absorption/emission), stability |

| Triazole | Azide compounds | Click-chemistry handle for further functionalization, biological activity |

| Pyridine | Amines, nitriles | Luminescence, catalytic activity |

| Thiophene | Sulfur-containing reagents | Electronic conductivity, charge transport |

This table presents potential synthetic routes and tunable properties based on established heterocyclic chemistry principles.

The acetylenic functionality of this compound is a key feature for its use in the synthesis of polycyclic aromatic hydrocarbons (PAHs) and other extended π-conjugated systems. Acetylenic compounds are common precursors in cyclization and annulation reactions that build up complex aromatic structures. For example, transition-metal-catalyzed reactions, such as cobalt-mediated [2+2+2] cycloadditions, can be employed to construct new aromatic rings.

Furthermore, the acetyl group can be used as a handle for further elaboration. It can be transformed into other functional groups that can then participate in ring-closing reactions. A facile bottom-up synthesis of a contorted polycyclic aromatic hydrocarbon derivative featuring expanded heptagonal rings has been demonstrated through the structural extension of a core structure with anthraquinone (B42736) units. rsc.org This highlights the potential for using the acetyl group in this compound as a starting point for building larger, more complex, and potentially non-planar aromatic systems. The resulting extended conjugation in these molecules leads to interesting photophysical and electronic properties, making them candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Precursors for Functional Polymeric Materials

The polymerization of the acetylenic group in this compound and its derivatives opens the door to a wide range of functional polymeric materials with applications in optoelectronics, sensor technology, and high-performance resins.

Poly(phenylacetylene)s (PPAs) are a class of conjugated polymers known for their interesting optical and electronic properties. The polymerization of monosubstituted acetylenes like this compound can lead to the formation of high molecular weight polymers. The substituents on the phenyl ring play a crucial role in determining the properties of the resulting polymer, such as solubility, processability, and photoluminescence. mdpi.com

The presence of the fluorine atom and the acetyl group in the monomer unit is expected to influence the electronic properties of the resulting polymer. The electron-withdrawing nature of these groups can affect the energy levels of the polymer's frontier orbitals (HOMO and LUMO), which in turn influences its absorption and emission characteristics. By copolymerizing this compound with other functionalized phenylacetylenes, it is possible to create polymers with tailored optoelectronic properties. For instance, the incorporation of pyrene-functionalized monomers can lead to polymers with strong fluorescence emission. mdpi.com The energy transfer between the polymer backbone and the side-chain chromophores can be controlled to achieve desired emission colors. mdpi.com Furthermore, the synthesis of poly(phenylacetylene)s bearing ruthenium(II) bis-terpyridine complexes has been shown to result in materials with enhanced luminescence lifetimes, demonstrating the potential for creating advanced optoelectronic materials. nih.gov

Table 2: Potential Optoelectronic Properties of Poly(this compound)

| Property | Expected Influence of Substituents | Potential Application |

| Solubility | Fluorine and acetyl groups may enhance solubility in polar organic solvents. | Solution-processable thin films for electronic devices. |

| Photoluminescence | Electron-withdrawing groups can lead to blue-shifted emission. | Organic Light-Emitting Diodes (OLEDs). |

| Electron Affinity | Increased electron affinity due to fluorine and acetyl groups. | n-type semiconductor in Organic Field-Effect Transistors (OFETs). |

| Energy Transfer | Can act as a host or guest in energy transfer processes with other chromophores. | Light-harvesting systems, fluorescent sensors. |

This table outlines the projected properties and applications based on the structure of the monomer and known principles of polymer chemistry.

Conjugated polymers have emerged as highly sensitive materials for chemical sensors due to the phenomenon of fluorescence quenching or enhancement upon interaction with an analyte. illinois.edursc.org The delocalized electronic structure of the polymer backbone allows for the amplification of sensing events. Polymers derived from this compound could be designed as fluorescent chemosensors. researchgate.net The acetyl group can act as a binding site for specific analytes through hydrogen bonding or other non-covalent interactions. Upon binding, the electronic properties of the polymer can be perturbed, leading to a change in its fluorescence intensity or wavelength, providing a detectable signal. illinois.eduresearchgate.net

In the realm of membrane separations, the properties of fluorinated polymers are of significant interest. Amorphous perfluorinated polymers are known for their high gas permeability and good chemical resistance. mdpi.com While poly(this compound) is not a perfluorinated polymer, the presence of the fluorine atom can enhance its performance in gas separation membranes. Fluorine-containing polymers often exhibit favorable properties for the separation of gases like CO₂ and CH₄. The rigidity of the poly(phenylacetylene) backbone, combined with the specific interactions afforded by the functional groups, could lead to membranes with both high permeability and selectivity.

Phenylacetylene-terminated resins are known for their excellent thermal stability and are used in high-performance composites and adhesives for the aerospace industry. Silicon-containing arylacetylene resins, for example, exhibit low dielectric constants and high-temperature resistance. researchgate.net The polymerization of the acetylenic group in this compound at elevated temperatures can lead to a highly cross-linked, thermally stable network.

The fluorine atom in the monomer unit can contribute to a lower dielectric constant in the final cured resin. Low dielectric materials are crucial for applications in microelectronics to reduce signal delay and cross-talk. Furthermore, the high thermal stability imparted by the aromatic and acetylenic structures makes these resins suitable for applications requiring resistance to extreme temperatures. The acetyl group could also participate in the cross-linking reactions, potentially leading to a higher cross-link density and improved mechanical properties of the cured resin.

Applications in Catalysis and Ligand Design

The distinct functionalities of this compound make it a candidate for exploration in catalysis and ligand design, although specific research in this area is limited. The terminal acetylene (B1199291) group is a key reactive handle, known for its participation in various metal-catalyzed coupling reactions. This functionality could allow the molecule to act as a building block for more complex structures or to be incorporated into catalytic systems.

The presence of both a fluorine atom and an acetyl group on the phenyl ring electronically influences the molecule. These substituents can modify the electron density of the aromatic system and the acetylene unit, which in turn could tune the binding properties of the molecule if it were to be used as a ligand for a metal center. For instance, the electron-withdrawing nature of the acetyl and fluoro groups could impact the stability and reactivity of organometallic complexes. While these characteristics suggest potential, dedicated studies demonstrating its efficacy as a catalyst or ligand are not yet prevalent in published research.

Exploitation in Advanced Dielectric and Optical Materials

The potential utility of this compound in the realm of advanced materials, particularly those with specific dielectric and optical properties, is an area of theoretical interest. The combination of a polarizable acetylene unit and a polar acetyl group, along with the highly electronegative fluorine atom, could impart a significant dipole moment to the molecule. In a polymeric or crystalline form, this could contribute to high dielectric constants or specific dielectric behaviors.

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes for Fluoroacetylated Arylacetylenes

The synthesis of functionalized arylacetylenes, including fluoroacetylated derivatives, is a cornerstone of modern organic chemistry. Future research will undoubtedly focus on developing more sustainable and efficient synthetic methodologies.

Current synthetic strategies often rely on traditional cross-coupling reactions, which, while effective, can involve harsh reaction conditions, expensive catalysts, and the generation of significant waste. Emerging trends point towards the adoption of greener and more atom-economical approaches.

Key areas for future development include:

Flow Chemistry: Continuous flow synthesis offers numerous advantages over batch processing, including enhanced safety, improved reaction control, and easier scalability. researchgate.netnih.govacs.orgnih.gov The application of flow chemistry to the synthesis of fluoroacetylated arylacetylenes could lead to higher yields, reduced reaction times, and minimized byproduct formation.

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field, offering high selectivity and mild reaction conditions. worktribe.comresearchgate.netnih.gov Future research could explore the development of engineered enzymes for the stereoselective synthesis of chiral fluoroacetylated arylacetylenes, a class of molecules with potential applications in advanced materials.

Alternative Fluorinating Agents: Many traditional fluorinating agents are hazardous and difficult to handle. Research into the development and utilization of safer and more sustainable fluorinating reagents is crucial. nih.govresearchgate.net This includes the exploration of solid-state fluorinating agents and the use of electrochemical methods for fluorination. nih.govresearchgate.net

| Synthetic Approach | Potential Advantages for Fluoroacetylated Arylacetylenes |

| Flow Chemistry | Improved safety, enhanced reaction control, scalability, higher yields, reduced waste. researchgate.netnih.govacs.orgnih.gov |

| Biocatalysis | High stereoselectivity, mild reaction conditions, environmentally benign. worktribe.comresearchgate.netnih.gov |

| Alternative Fluorinating Agents | Increased safety, sustainability, and ease of handling. nih.govresearchgate.net |

Exploration of Unprecedented Chemical Reactivity and Stereoselective Transformations

The interplay of the electron-withdrawing fluorine atom, the activating acetyl group, and the versatile acetylene (B1199291) moiety in 5-Acetyl-2-fluorophenylacetylene suggests a rich and complex reactivity profile that is yet to be fully explored.

Future research will likely focus on uncovering novel chemical transformations and developing highly stereoselective reactions. This will expand the synthetic utility of fluoroacetylated arylacetylenes and provide access to a wider range of complex molecular architectures.

Promising avenues for investigation include:

Cycloaddition Reactions: The electron-deficient nature of the alkyne in fluoroacetylated arylacetylenes makes them excellent candidates for various cycloaddition reactions, such as Diels-Alder and 1,3-dipolar cycloadditions. nih.govresearchgate.netnih.govnumberanalytics.comwiley.com These reactions can be used to construct complex heterocyclic and carbocyclic frameworks with a high degree of stereocontrol.

Transition Metal-Catalyzed Transformations: Transition metal catalysis offers a powerful toolkit for the functionalization of alkynes. wikipedia.orgemerginginvestigators.org Future work could explore novel catalytic cycles involving metals like palladium, copper, and gold to achieve unprecedented bond formations and stereoselective outcomes. This includes the development of enantioselective hydrofluorination and other addition reactions across the triple bond.

Electrophilic and Nucleophilic Additions: The electronic properties of the acetyl and fluoro substituents will influence the regioselectivity of electrophilic and nucleophilic additions to the acetylene bond. nih.govnih.govrsc.org A systematic study of these reactions will provide a deeper understanding of the compound's reactivity and enable its use as a versatile building block.

Integration into Hybrid and Nanostructured Material Systems

The unique combination of a rigid aromatic core, a polar acetyl group, and a reactive acetylene linker makes this compound and its derivatives attractive candidates for the construction of advanced materials with tailored properties.

Future research will focus on the integration of these molecules into hybrid and nanostructured systems to create materials with novel electronic, optical, and mechanical properties.

Potential areas of exploration are:

Functional Polymers: The acetylene group can be readily polymerized to form conjugated polymers. The presence of the fluoro and acetyl groups can be used to tune the electronic properties, solubility, and processability of these polymers. nih.govresearchgate.net Such materials could find applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Self-Assembled Monolayers (SAMs): The ability of fluorinated compounds to form well-ordered self-assembled monolayers on various substrates is well-documented. nih.govacs.org Fluoroacetylated arylacetylenes could be used to create functionalized surfaces with specific wetting, adhesive, or electronic properties.

Nanoparticle Functionalization: The acetylene moiety provides a convenient handle for attaching these molecules to the surface of nanoparticles, thereby modifying their properties and enabling their integration into larger systems. This could lead to the development of novel sensors, catalysts, and drug delivery vehicles.

| Material System | Potential Role of Fluoroacetylated Arylacetylenes |

| Functional Polymers | Monomeric units for conjugated polymers with tunable electronic and physical properties. nih.govresearchgate.net |

| Self-Assembled Monolayers | Building blocks for creating functionalized surfaces with controlled properties. nih.govacs.org |

| Nanoparticle Functionalization | Surface ligands to modify nanoparticle properties and facilitate integration. |

Advanced Computational Methodologies for Predictive Chemistry and Material Design

Computational chemistry is an increasingly powerful tool for understanding and predicting the properties and reactivity of molecules. In the context of fluoroacetylated arylacetylenes, advanced computational methodologies will play a crucial role in guiding experimental efforts and accelerating the discovery of new materials with desired functionalities.

Future research will leverage these computational tools to build predictive models that can screen large libraries of virtual compounds and identify promising candidates for synthesis and testing.

Key computational approaches include:

Density Functional Theory (DFT): DFT calculations can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of fluoroacetylated arylacetylenes. worktribe.comnih.govnih.govnih.govmdpi.comicrc.ac.irresearchgate.net This information can be used to predict reaction outcomes, understand reaction mechanisms, and design molecules with specific electronic properties.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of these molecules, including their conformational preferences and their interactions with other molecules and surfaces. arxiv.org This is particularly important for understanding self-assembly processes and the behavior of these molecules in condensed phases.

In Silico Material Design: By combining quantum mechanical calculations with machine learning algorithms, it is becoming possible to design new materials with tailored properties in silico. wiley.comacs.org This approach can be used to predict the properties of polymers, crystals, and other materials derived from fluoroacetylated arylacetylenes before they are synthesized in the lab.

Outlook on Expanding the Application Landscape of Fluoroacetylated Arylacetylenes in Non-Biological Contexts

While the biological applications of fluorinated compounds are well-established, the potential of fluoroacetylated arylacetylenes in non-biological contexts is an exciting and largely unexplored frontier. The unique combination of functional groups in these molecules opens up a wide range of possibilities for their use in materials science, catalysis, and electronics.

The forward-looking perspective suggests a significant expansion of their application landscape beyond the traditional realms of medicinal chemistry.

Emerging non-biological applications could include:

Advanced Coatings and Surface Modifiers: The hydrophobic and oleophobic nature of fluorinated compounds makes them ideal for creating water- and oil-repellent surfaces. acs.org Fluoroacetylated arylacetylenes could be incorporated into polymers or self-assembled monolayers to create durable and high-performance coatings with anti-fouling and self-cleaning properties.

Liquid Crystals: The rigid, rod-like structure of arylacetylenes, combined with the polarizability of the fluoro and acetyl groups, makes them promising candidates for the design of novel liquid crystalline materials. These materials could find applications in displays, sensors, and optical switching devices.

Molecular Electronics: The conjugated π-system of the arylacetylene backbone provides a pathway for charge transport, making these molecules interesting components for molecular wires and other electronic devices. The fluorine and acetyl groups can be used to tune the energy levels of the molecule and control its electronic behavior.

| Application Area | Potential Contribution of Fluoroacetylated Arylacetylenes |

| Advanced Coatings | Creation of durable, hydrophobic, and oleophobic surfaces. acs.org |

| Liquid Crystals | Development of new liquid crystalline materials with tailored properties. |

| Molecular Electronics | Components for molecular wires and other nanoscale electronic devices. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.